molecular formula C17H19ClN2O2 B5284652 (1S,3R)-3-amino-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]cyclopentane-1-carboxamide

(1S,3R)-3-amino-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]cyclopentane-1-carboxamide

Cat. No.: B5284652
M. Wt: 318.8 g/mol
InChI Key: FPFBBZCFQISTCQ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-amino-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring substituted with an amino group and a carboxamide group, along with a furan ring bearing a chlorophenyl substituent. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-amino-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the furan ring with the chlorophenyl substituent, followed by the formation of the cyclopentane ring with the appropriate stereochemistry

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-amino-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

(1S,3R)-3-amino-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: Its potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,3R)-3-amino-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-3-amino-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]cyclopentane-1-carboxamide is unique due to its specific stereochemistry and the presence of both a furan ring and a cyclopentane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1S,3R)-3-amino-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c18-15-4-2-1-3-14(15)16-8-7-13(22-16)10-20-17(21)11-5-6-12(19)9-11/h1-4,7-8,11-12H,5-6,9-10,19H2,(H,20,21)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFBBZCFQISTCQ-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)NCC2=CC=C(O2)C3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)NCC2=CC=C(O2)C3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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